Sulfamoyl benzamides are a class of organic compounds characterized by the presence of both a sulfonamide group (-SO2NH2) and a carboxamide group (-CONH2) attached to a benzene ring. These compounds have garnered interest in scientific research, particularly for their potential as enzyme inhibitors. Specifically, they have been investigated for their ability to inhibit human ectonucleotidases (h-NTPDases) [].
N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide is an organic compound with the molecular formula . This compound features a complex structure that includes a bromophenyl group, a sulfonamide group, and a benzamide group. It is classified under sulfamoylbenzamides, which are known for their diverse biological activities, including potential antimicrobial and anticancer properties. The compound's unique structural characteristics contribute to its reactivity and interactions with biological targets.
The synthesis of N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide typically involves several key steps:
The molecular structure of N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide can be analyzed using various spectroscopic techniques:
The presence of bromine atoms at para positions introduces asymmetry, affecting both physical properties and biological interactions .
N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide participates in various chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and catalyst presence .
The mechanism of action for N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide primarily involves its interaction with specific enzymes. The sulfonamide moiety mimics natural substrates, allowing it to inhibit enzyme activity crucial for various biochemical pathways. For instance:
N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide exhibits several notable physical and chemical properties:
Spectroscopic analyses provide further insights into these properties, confirming functional groups and structural integrity .
N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide has several significant applications across various scientific fields:
The systematic IUPAC name N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide precisely defines its molecular connectivity. This nomenclature sequentially identifies: (1) the N-(4-bromophenyl) amide group, (2) the meta-substituted benzene ring bearing both the sulfamoyl linkage and carboxamide, and (3) the terminal (4-bromophenyl)amine attached via sulfonyl. The molecular formula C₁₉H₁₄Br₂N₂O₃S confirms elemental composition, corresponding to a molecular weight of 510.22 g/mol. Structural analysis reveals a planar benzamide core facilitating π-stacking interactions, flanked by two hydrophobic 4-bromophenyl groups contributing to membrane permeability. The molecule's rotatable bond count (5) and hydrogen bond acceptors/donors (3/2) significantly influence its conformational flexibility and binding thermodynamics to polyQ sequences [2] [4] [6].
Table 1: Molecular Descriptors of N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide
Property | Value |
---|---|
IUPAC Name | N-(4-Bromophenyl)-3-[[(4-bromophenyl)amino]sulfonyl]benzamide |
CAS Registry Number | 300670-16-0 |
Molecular Formula | C₁₉H₁₄Br₂N₂O₃S |
Molecular Weight | 510.22 g/mol |
SMILES | Brc1ccc(NC(=O)c2cccc(c2)S(=O)(=O)Nc3ccc(Br)cc3)cc1 |
InChI Key | SJJKUNDBFWUAQB-UHFFFAOYSA-N |
XLogP (Predicted) | ~5.2 |
The molecule features three pharmacologically critical functional domains:
The orthogonal orientation of these groups creates a T-shaped molecular geometry, enabling simultaneous interactions with multiple polyQ domains during aggregation nucleation.
The synthetic route to N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide emerged from adaptations of sulfonamide and benzamide coupling methodologies. Key developments include:
The compound's physicochemical properties—insolubility in water but solubility in DMSO (~20 mg/mL)—dictate its biological application in cell-based assays using DMSO vehicles [6] [10].
The compound's therapeutic significance unfolded through landmark studies:
Table 2: Key Research Findings for C2-8 as a PolyQ Aggregation Inhibitor
Research Phase | Key Finding | Reference Model |
---|---|---|
In Vitro Inhibition | IC₅₀ = 50 nM against htt-exon1 aggregation | PC12 cells (Q48 huntingtin) |
In Vivo Neuroprotection | Suppressed neurodegeneration; extended lifespan | Drosophila HD model (Q128) |
Specificity | Selective for polyQ sequences | No inhibition of Aβ fibrils |
Proposed Mechanism | Disrupts β-sheet stacking | Biophysical binding assays |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: